1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide
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Overview
Description
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a quaternary ammonium compound that features a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent pyridine.
Scientific Research Applications
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with cellular components. The compound can target specific molecular pathways, such as inhibiting enzymes or disrupting cell membranes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: These compounds share the pyridinium core and exhibit similar chemical properties.
Quaternary ammonium compounds: These compounds have a positively charged nitrogen atom and are used in various applications, including disinfectants and surfactants.
Uniqueness
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824432-14-6 |
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Molecular Formula |
C22H30INO3 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl (2R)-2-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO3.HI/c1-22(25,20-14-8-6-9-15-20)21(24)26-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,25H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t22-;/m1./s1 |
InChI Key |
AJDGZLBUTXJKMY-VZYDHVRKSA-M |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
Origin of Product |
United States |
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